molecular formula C22H34O2 B11998178 3-Hydroxy-6-methylpregn-5-en-20-one CAS No. 975-53-1

3-Hydroxy-6-methylpregn-5-en-20-one

Cat. No.: B11998178
CAS No.: 975-53-1
M. Wt: 330.5 g/mol
InChI Key: IQGZWLYDESGLID-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Hydroxy-6-methylpregn-5-en-20-one is a synthetic pregnane steroid derivative that serves as a key intermediate in organic synthesis and steroid chemistry research. This compound features a 3-hydroxy group, a 6-methyl substituent, and a 20-ketone functionality on the pregnene backbone, structural characteristics that researchers investigate for their influence on steroid receptor binding and metabolic stability . The 6-methyl substitution pattern is of particular interest in structural-activity relationship studies, as similar methylations at the 6-position are known to enhance the progestational activity and oral bioavailability of steroid analogs . Research applications for this compound include its use as a synthetic precursor for the development of more complex steroid analogs with potential pharmacological activity . The structural framework of this molecule makes it valuable for investigating enzyme inhibition interactions, metabolic pathways of modified steroids, and structure-activity relationships in steroid hormone analogs . This product is provided For Research Use Only (RUO) and is strictly intended for laboratory research purposes. It is not intended for diagnostic or therapeutic use, nor for human consumption. Researchers should handle this compound using appropriate safety precautions and laboratory practices.

Properties

CAS No.

975-53-1

Molecular Formula

C22H34O2

Molecular Weight

330.5 g/mol

IUPAC Name

1-(3-hydroxy-6,10,13-trimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl)ethanone

InChI

InChI=1S/C22H34O2/c1-13-11-16-18-6-5-17(14(2)23)21(18,3)10-8-19(16)22(4)9-7-15(24)12-20(13)22/h15-19,24H,5-12H2,1-4H3

InChI Key

IQGZWLYDESGLID-UHFFFAOYSA-N

Canonical SMILES

CC1=C2CC(CCC2(C3CCC4(C(C3C1)CCC4C(=O)C)C)C)O

Origin of Product

United States

Advanced Synthetic Methodologies and Chemical Transformations of 3 Hydroxy 6 Methylpregn 5 En 20 One

Stereoselective Synthesis Approaches for 3-Hydroxy-6-methylpregn-5-en-20-one

The construction of the this compound molecule, a synthetic steroid, hinges on the precise introduction of a methyl group at the C6 position of a pregnane (B1235032) precursor. Both classical organic chemistry and modern biocatalytic methods have been employed to achieve this stereoselectively.

Classical Organic Synthesis Routes and Optimization

The predominant classical route to introduce a C6-methyl group onto a Δ⁵-steroid backbone, such as that of pregnenolone (B344588), involves a multi-step sequence starting with the modification of the 5,6-double bond. A common and well-documented pathway proceeds through a 5α,6α-epoxide intermediate. google.com

A typical synthesis can be outlined as follows:

Protection of Reactive Groups: Starting from a readily available precursor like pregnenolone or its 17-substituted analogue (e.g., 3β-acetoxy-17α-hydroxypregn-5-en-20-one), the C20-ketone is often protected as a ketal (e.g., an ethylene (B1197577) ketal) to prevent its reaction in subsequent steps. google.com

Epoxidation: The Δ⁵ double bond of the protected steroid is treated with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), to stereoselectively form the 5α,6α-epoxide.

Regioselective Epoxide Opening: The crucial step involves the reaction of the epoxide with a methylmagnesium halide, typically methylmagnesium bromide (CH₃MgBr). The Grignard reagent attacks the C6 position, leading to the opening of the epoxide ring. This reaction yields a 6β-methyl-5α-hydroxy steroid. During this step, acetate (B1210297) protecting groups at the C3 position may also be cleaved. google.com

Deprotection and Dehydration: The C20-ketal is removed through acidic hydrolysis. The final step to generate the Δ⁵ double bond of the target compound involves the dehydration of the 5α-hydroxy group, which is typically achieved under acidic conditions, yielding this compound.

Optimization of this route focuses on maximizing the yield and stereoselectivity at each step, particularly the Grignard reaction, by controlling reaction temperature and solvent choice.

Chemoenzymatic and Microbiological Transformation in Synthesis

Biocatalysis offers a powerful alternative for steroid synthesis, providing high regio- and stereoselectivity under mild conditions. The introduction of the 6-methyl group can be achieved through microbial transformation pathways.

One innovative approach utilizes Mycobacterium sp. (NRRL B-3805) to convert 3β-hydroxy-5,6α-cyclopropano-5α-cholestane into 6α-methyl steroids. The enzymatic machinery of the microorganism facilitates the opening of the cyclopropane (B1198618) ring to form the methyl group. Subsequent side-chain cleavage by the same organism can produce the desired pregnane skeleton. This method presents a novel chemoenzymatic route to the 6-methylpregnane core.

Furthermore, various microorganisms are known to perform key transformations on the steroid nucleus that are relevant to the synthesis and derivatization of the target compound. Fungi such as Mucor griseocyanus and Thamnostylum piriforme are capable of specific hydroxylation reactions, which can be used to produce functionalized analogues. nih.gov The enzyme 3β-hydroxysteroid dehydrogenase/Δ⁵-Δ⁴ isomerase (3β-HSD), found in various organisms, is responsible for the conversion of Δ⁵-3β-hydroxy steroids into their Δ⁴-3-keto counterparts, a fundamental transformation in steroid biochemistry. uniprot.orgnih.gov

Targeted Functionalization and Derivatization Strategies of the Pregnane Core

Once the this compound core is synthesized, its pregnane skeleton can be further modified to create a diverse range of derivatives. These transformations target specific functional groups to alter the compound's chemical properties.

Hydroxylation and Controlled Oxidation Reactions

The 3β-hydroxy-Δ⁵-ene moiety is a prime target for oxidation. The Oppenauer oxidation is a classical and effective method for this transformation. wikipedia.org Using an aluminum alkoxide catalyst (e.g., aluminum isopropoxide) and a ketone solvent like acetone, the 3β-hydroxy group is oxidized to a 3-keto group, with concurrent isomerization of the double bond.

A specific variant, the Wettstein-Oppenauer reaction, uses a quinone, such as p-benzoquinone, as the hydrogen acceptor. This method is particularly effective for converting Δ⁵-3β-hydroxy steroids into Δ⁴,⁶-3-ketosteroid derivatives, which are biologically significant compounds. wikipedia.org

Table 1: Comparison of Oxidation Methods for the 3β-Hydroxy-Δ⁵ Moiety

MethodReagentsProduct TypeKey Features
Oppenauer Oxidation Aluminum Isopropoxide, AcetoneΔ⁴-3-ketoGentle, selective for secondary alcohols.
Wettstein-Oppenauer Aluminum Alkoxide, p-BenzoquinoneΔ⁴,⁶-3,20-dioneOne-step synthesis to conjugated dienones.
Enzymatic (3β-HSD) NAD⁺Δ⁴-3-ketoHigh specificity, biological conditions. uniprot.org

Microbial hydroxylation provides a route to introduce hydroxyl groups at positions that are often difficult to access through conventional chemical means. Various bacterial and fungal strains, including those from the genera Bacillus, Mucor, and Actinomucor, can hydroxylate the steroid nucleus at numerous positions, such as 6β, 7α, 9α, and 14α. nih.govnih.gov For instance, cytochrome P450 enzymes from bacteria are well-studied for their ability to catalyze these highly specific reactions. nih.gov

Selective Alkylation and Methylation Reactions

Besides the foundational C6-methylation, other positions on the pregnane nucleus can be selectively alkylated. The introduction of a 16α-methyl group, for example, is of significant interest in the synthesis of potent corticosteroids. An established method involves the 1,4-addition of methylmagnesium bromide to a Δ¹⁶-20-oxo fragment of a pregnane precursor, such as dehydropregnenolone acetate. researchgate.net This conjugate addition strategy allows for the stereoselective installation of the methyl group at the C16 position. researchgate.net

Table 2: Examples of Selective Methylation on the Pregnane Core

PositionMethodPrecursor MoietyReagent
C6 Epoxide Opening5,6-epoxideCH₃MgBr google.com
C16 Conjugate AdditionΔ¹⁶-20-oxoCH₃MgBr / Cu(I) salt researchgate.net

Halogenation and Halogenated Derivative Synthesis

The introduction of halogen atoms can significantly modify the chemical and biological properties of steroids. The Δ⁵ double bond in this compound is susceptible to electrophilic halogenation. Reaction with agents like hypobromous acid (HOBr), often generated in situ from N-bromosuccinimide (NBS) in aqueous acetone, typically results in the formation of a 5α-bromo-6β-hydroxy halohydrin.

For steroids that have been oxidized to the 3-keto-Δ⁴-ene system, halogenation can be directed to other positions. For instance, bromination of a 3-keto steroid can be achieved at the C4 position using reagents such as 1,3-dibromo-5,5-dimethylhydantoin (B127087) in a suitable solvent system. google.com Furthermore, halogenation can also be performed at other sites on the steroid, such as at C17 or C21, by starting with appropriately functionalized precursors. A 17α-bromo derivative, for instance, can be synthesized from pregnenolone as an intermediate for further transformations. nih.gov

Introduction of Heterocyclic Moieties (e.g., Imidazole (B134444), Triazole)

The incorporation of heterocyclic rings, such as imidazole and triazole, into the steroidal framework can significantly modify the parent molecule's physicochemical properties and biological activity. While direct synthetic routes starting from this compound are not extensively documented in publicly available literature, methodologies applied to analogous pregnane derivatives provide a clear pathway for such transformations.

One key strategy for introducing an imidazole moiety involves the reaction of a suitable steroidal precursor with a source of the imidazole ring. For instance, the synthesis of 3α-hydroxy-21-(1′-imidazolyl)-3β-methoxyl-methyl-5α-pregnan-20-one has been achieved through the reaction of a C21-bromo steroid with lithium imidazole. This nucleophilic substitution reaction provides the desired product in high yield. researchgate.net This approach could be adapted to a suitably modified derivative of this compound, for example, by first introducing a leaving group at a reactive position.

The synthesis of triazole-containing steroids often utilizes click chemistry, specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC). This reaction involves the coupling of a steroidal azide (B81097) with a terminal alkyne. Following this strategy, a derivative of this compound bearing either an azide or an alkyne functionality could be reacted with the corresponding partner to introduce the 1,2,3-triazole ring. The synthesis of various steroid-pyrimidine conjugates connected by a 1,2,3-triazole linker has been reported, demonstrating the feasibility of this approach in the steroid field. nih.gov

General synthetic strategies for creating substituted imidazoles and triazoles are well-established and can be conceptually applied to functionalized derivatives of this compound. These methods include multi-component reactions and cyclization of appropriate precursors. researchgate.netresearchgate.net

Formation of Glycosides and Other Conjugated Forms

Glycosylation, the attachment of a carbohydrate moiety to a molecule, is a critical modification that can enhance the solubility and bioavailability of steroidal compounds. The formation of glycosides from this compound can be achieved through several methods, primarily involving the reaction of the 3-hydroxyl group with an activated sugar donor.

Enzymatic glycosylation offers a highly regio- and stereoselective alternative to chemical methods. Glycosyltransferases and glycosynthases can be employed to catalyze the formation of the glycosidic bond. mdpi.com This approach would involve incubating this compound with a suitable enzyme and a sugar donor.

Besides glycosides, other conjugated forms of this compound can be synthesized. For example, the hydroxyl group can be esterified to form acetates or other esters. The synthesis of 3β-acetoxy-6-methylpregn-5-en-20-one has been reported. google.com

Novel Synthetic Reactions and Methodologies Involving this compound as a Substrate

This compound can serve as a starting material for the synthesis of various other steroidal compounds through a range of chemical transformations.

One notable reaction is the autooxidation of its derivatives. For example, the 3β-acetoxy derivative of a related pregnenolone can undergo a combined 1,4-addition of a methylmagnesium bromide at the Δ¹⁶-20-oxo fragment followed by autooxidation to yield a 17α-hydroperoxy derivative. This intermediate can then be reduced to the corresponding 17α-hydroxy derivative.

Furthermore, the 6-methyl group and the Δ⁵ double bond in this compound are key functional groups that can be manipulated. For instance, the preparation of 6-methyl-Δ⁴,⁶-diene-3,20-dione derivatives from related 17α-hydroxyprogesterone highlights synthetic pathways that could be applicable. mdpi.com

High Resolution Structural Characterization and Elucidation Techniques for 3 Hydroxy 6 Methylpregn 5 En 20 One and Its Derivatives

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural analysis of organic molecules, providing detailed information about the carbon-hydrogen framework. For a complex molecule like 3-Hydroxy-6-methylpregn-5-en-20-one, a combination of one-dimensional and two-dimensional NMR techniques is required for unambiguous assignment of all proton and carbon signals.

The ¹H NMR spectrum of this compound is expected to exhibit a series of signals corresponding to the 34 hydrogen atoms in its structure. Key diagnostic signals would include those for the two angular methyl groups (C18 and C19), the methyl group of the acetyl side chain at C17, and the additional methyl group at C6. The vinylic proton at C6 and the proton attached to the hydroxyl-bearing carbon at C3 would also produce characteristic signals.

While specific experimental data for this compound is not widely available in the public domain, the expected chemical shifts can be inferred from the well-documented spectra of related steroids like pregnenolone (B344588). The introduction of a methyl group at the C6 position would influence the chemical shift of the vinylic proton and adjacent protons.

Expected ¹H NMR Data for this compound (Based on data for related pregnenolone derivatives)

Proton AssignmentExpected Chemical Shift (δ, ppm)Multiplicity
H-3~3.5Multiplet
H-6~5.4Broad Singlet
C18-H₃~0.6Singlet
C19-H₃~1.0Singlet
C21-H₃~2.1Singlet
C6-CH₃~1.6Singlet

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, 22 distinct signals are expected, corresponding to each of the 22 carbon atoms. Diagnostic signals include the carbonyl carbon of the ketone at C20, the olefinic carbons at C5 and C6, the hydroxyl-bearing carbon at C3, and the carbons of the various methyl groups.

Expected ¹³C NMR Data for this compound (Based on data for related pregnenolone derivatives)

Carbon AssignmentExpected Chemical Shift (δ, ppm)
C3~71
C5~141
C6~122
C18~13
C19~19
C20~209
C21~31
C6-CH₃~20

To establish the complete and unambiguous assignment of all proton and carbon signals, as well as to determine the stereochemistry, two-dimensional (2D) NMR experiments are crucial.

Heteronuclear Multiple Bond Correlation (HMBC): This experiment reveals long-range (2-3 bond) correlations between protons and carbons. For this compound, HMBC would be instrumental in confirming the position of the C6-methyl group by observing correlations from the protons of this methyl group to the olefinic carbons C5 and C6. It would also help in assigning the quaternary carbons.

Nuclear Overhauser Effect Spectroscopy (NOESY): This technique identifies protons that are close to each other in space, providing critical information about the stereochemistry of the molecule. For instance, NOESY correlations would help to confirm the relative stereochemistry of the methyl groups and the protons on the steroid nucleus.

Mass Spectrometry for Molecular Structure Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis. For this compound (C₂₂H₃₄O₂), the expected monoisotopic mass is approximately 330.2559 g/mol .

High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition. In the mass spectrum, the molecular ion peak [M]⁺ would be observed. The fragmentation pattern in MS/MS experiments would be characteristic of the steroid skeleton. Common fragmentation pathways for pregnane-type steroids include the loss of the acetyl group at C17, loss of water from the hydroxyl group at C3, and various cleavages of the steroid rings. The presence of the C6-methyl group would also influence the fragmentation pattern, potentially leading to specific fragment ions.

Chromatographic Techniques for Isolation, Purification, and Analytical Profiling

Chromatographic techniques are essential for the isolation, purification, and analytical profiling of synthetic steroids like this compound.

High-Performance Liquid Chromatography (HPLC): HPLC is a primary tool for assessing the purity of the compound and for its purification. Both normal-phase and reversed-phase HPLC can be employed. A reversed-phase C18 column with a mobile phase consisting of a mixture of water and an organic solvent (e.g., acetonitrile (B52724) or methanol) is commonly used for the analysis of steroids. The retention time of the compound is a characteristic property under specific chromatographic conditions.

Gas Chromatography (GC): GC, often coupled with mass spectrometry (GC-MS), is another powerful technique for the analysis of volatile or derivatized steroids. For GC analysis, the hydroxyl group of this compound would typically be derivatized (e.g., by silylation) to increase its volatility and thermal stability. GC-MS provides both the retention time and the mass spectrum of the compound, allowing for highly specific identification and quantification.

Biochemical Pathways, Biotransformation, and Metabolism Research of 3 Hydroxy 6 Methylpregn 5 En 20 One

Enzymatic Transformations and Catalysis by Steroid-Modifying Enzymes

The metabolism of 3-Hydroxy-6-methylpregn-5-en-20-one, a pregnenolone (B344588) analog, is influenced by various steroidogenic enzymes that are crucial for the biosynthesis of steroid hormones. oup.comnih.gov These enzymes, primarily belonging to the cytochrome P450 (CYP) and hydroxysteroid dehydrogenase (HSD) families, catalyze a range of reactions including hydroxylation and oxidation. nih.gov

Steroid Hydroxylases (e.g., CYP17A1, CYP21A2)

Steroid hydroxylases are a key group of enzymes in steroid metabolism. While direct studies on this compound are limited, the activity of these enzymes on its parent compound, pregnenolone, provides valuable insights.

CYP17A1 is a dual-function enzyme with both 17α-hydroxylase and 17,20-lyase activities. wikipedia.orgnih.gov It plays a critical role in the production of glucocorticoids and sex hormones. wikipedia.orgnih.gov The enzyme converts pregnenolone and progesterone (B1679170) into their 17α-hydroxylated forms. wikipedia.orgmedlineplus.gov Subsequently, its 17,20-lyase activity can cleave the C17-C20 bond to produce androgens like dehydroepiandrosterone (B1670201) (DHEA). uniprot.org The presence of a methyl group at the C-6 position, as in this compound, may influence its binding and turnover by CYP17A1. For instance, the related compound methylprednisolone (B1676475) is primarily metabolized by CYP3A4, which catalyzes 6β-hydroxylation. pfizer.com

CYP21A2 is essential for the synthesis of cortisol and aldosterone (B195564), catalyzing the 21-hydroxylation of progesterone and 17α-hydroxyprogesterone. nih.gov Its interaction with 6-methylated pregnane (B1235032) derivatives like this compound is not well-documented, but any modification of the steroid nucleus could potentially alter its recognition and processing by this enzyme.

3β-Hydroxysteroid Dehydrogenase and Isomerase Activity

The enzyme 3β-hydroxysteroid dehydrogenase/Δ⁵-Δ⁴ isomerase (3β-HSD) is pivotal in the biosynthesis of all classes of steroid hormones. wikipedia.org It catalyzes the conversion of Δ⁵-3β-hydroxysteroids to the Δ⁴-3-keto configuration. wikipedia.orgnih.gov For example, it converts pregnenolone to progesterone, 17α-hydroxypregnenolone to 17α-hydroxyprogesterone, and DHEA to androstenedione. wikipedia.orgnih.gov

The activity of 3β-HSD on this compound is expected to follow a similar pattern, converting it to its corresponding Δ⁴-3-keto derivative. The rate and extent of this conversion can be influenced by the presence of the 6-methyl group. Variations in 3β-HSD activity can paradoxically alter the production of downstream androgens by shifting the balance between the Δ⁵ and Δ⁴ steroidogenic pathways. nih.govresearchgate.net

Other Relevant Steroidogenic Enzymes

Other enzymes involved in steroid metabolism could also potentially act on this compound. These include various isoforms of 17β-hydroxysteroid dehydrogenase (17β-HSD) , which regulate the activity of androgens and estrogens by converting between 17-keto and 17β-hydroxy forms. nih.gov Additionally, enzymes like 5α-reductase , which converts testosterone (B1683101) to the more potent dihydrotestosterone, could potentially metabolize derivatives of this compound. dntb.gov.ua The metabolism of synthetic corticosteroids like methylprednisolone involves hydroxylation to inactive metabolites, a process primarily carried out by CYP3A4 in the liver. pfizer.comnih.gov

Microbial Transformations of this compound and Related Steroids

Microorganisms are widely used for the biotransformation of steroids due to their diverse enzymatic capabilities, which can introduce specific chemical modifications to the steroid nucleus.

Fungal Biotransformation Studies

Fungi, particularly from the genera Aspergillus and Rhizopus, are known for their ability to hydroxylate steroids at various positions. For example, Rhizopus nigricans has been shown to hydroxylate 3-oxosteroids at the 16α-position. rsc.org While specific studies on this compound are not extensively reported, the biotransformation of related pregnane and androstane (B1237026) derivatives suggests that fungal systems could introduce hydroxyl groups, leading to novel, potentially bioactive compounds.

Bacterial Biotransformation Studies (e.g., Mycobacterium species)

Bacteria, especially those from the genus Mycobacterium, are capable of extensive steroid degradation, including side-chain cleavage and ring degradation. nih.govnih.gov This capability is harnessed in the industrial production of steroid intermediates. mdpi.commdpi.com

Mycobacterium species possess a suite of enzymes that catabolize steroids. nih.govnih.govresearchgate.net The degradation pathway involves the cleavage of the steroid side chain and the subsequent breakdown of the A, B, C, and D rings. nih.govnih.gov For instance, in Mycobacterium tuberculosis, genes regulated by KstR2 are involved in the catabolism of the C and D rings. nih.govnih.govresearchgate.net Mutants in this pathway have been shown to accumulate specific steroid degradation intermediates. nih.govnih.govresearchgate.net

The biotransformation of this compound by Mycobacterium would likely involve initial modifications by enzymes like 3β-HSD, followed by side-chain cleavage and ring degradation, similar to the metabolism of cholesterol and other natural steroids. nih.govnih.govresearchgate.net The presence of the 6-methyl group may affect the rate and products of these transformations.

Table 1: Summary of Enzymatic Transformations

Enzyme FamilySpecific EnzymeAction on Related SteroidsPotential Action on this compound
Steroid Hydroxylase (CYP)CYP17A117α-hydroxylation and 17,20-lyase activity on pregnenolone and progesterone. wikipedia.orgmedlineplus.govuniprot.orgPotential for 17α-hydroxylation and subsequent side-chain cleavage.
Steroid Hydroxylase (CYP)CYP21A221-hydroxylation of progesterone and 17α-hydroxyprogesterone. nih.govPotential for 21-hydroxylation.
Hydroxysteroid Dehydrogenase (HSD)3β-HSDConversion of Δ⁵-3β-hydroxysteroids to Δ⁴-3-ketosteroids. wikipedia.orgnih.govConversion to the corresponding Δ⁴-3-keto derivative.

Table 2: Summary of Microbial Transformations

Microorganism TypeExample SpeciesKnown Steroid TransformationsPotential Transformation of this compound
FungusRhizopus nigricans16α-hydroxylation of 3-oxosteroids. rsc.orgHydroxylation at various positions on the steroid nucleus.
BacteriumMycobacterium tuberculosisComplete steroid catabolism including side-chain and ring degradation. nih.govnih.govresearchgate.netSide-chain cleavage and degradation of the steroid rings.

In Vitro Mammalian Metabolic Pathways and Conjugation Studies

Detailed research findings and data tables for the in vitro mammalian metabolism and conjugation of this compound are not available in the current scientific literature.

Receptor Interactions and Molecular Mechanisms of 3 Hydroxy 6 Methylpregn 5 En 20 One

Ligand Binding Affinity and Selectivity with Steroid Hormone Receptors

Research into the direct interaction of 3-Hydroxy-6-methylpregn-5-en-20-one with nuclear steroid hormone receptors has been a key area of investigation to understand its pharmacological and toxicological profile. A significant finding is that this compound is designed to not be converted into metabolites with hormonal activities. nih.gov

Androgen Receptor Interactions

Studies on the binding affinity of this compound for the androgen receptor (AR) have not demonstrated significant interaction. A broad screening of its affinity for various CNS neurotransmitter receptors, which would typically include steroid receptors like the AR, found no notable binding. nih.gov This lack of affinity is a distinguishing feature, as some related neurosteroids and their metabolites can interact with the androgen receptor. medchemexpress.com For instance, the closely related endogenous steroid Dehydroepiandrosterone (B1670201) (DHEA) is known to be a weak partial agonist of the androgen receptor. wikipedia.org

CompoundReceptorBinding Affinity Data (e.g., Ki, IC50)Source
This compound (MAP-4343)Androgen ReceptorNo significant in vitro affinity reported. nih.gov

Glucocorticoid Receptor Interactions

Similar to its interaction with the androgen receptor, this compound has not been found to have a significant binding affinity for the glucocorticoid receptor (GR). nih.gov This is noteworthy because the parent compound, pregnenolone (B344588), and other related steroids can interact with the GR, and such interactions are crucial for their physiological and pharmacological effects. nih.gov The lack of interaction with the GR suggests that the therapeutic effects of this compound are not mediated by the classical glucocorticoid signaling pathway. nih.gov

CompoundReceptorBinding Affinity Data (e.g., Ki, IC50)Source
This compound (MAP-4343)Glucocorticoid ReceptorNo significant in vitro affinity reported. nih.gov

Progesterone (B1679170) Receptor Interactions

The progesterone receptor (PR) is another key steroid hormone receptor for which this compound has shown no significant in vitro binding affinity. nih.gov This lack of affinity is a critical aspect of its design, distinguishing it from progesterone and its synthetic analogs which are potent PR agonists. grantome.com A study on a related compound, 3β-hydroxy-5α-pregnan-20-one, also demonstrated an absence of binding to the nuclear progesterone receptor, indicating that the 3β-hydroxy configuration is not favorable for interaction with this receptor. nih.gov

CompoundReceptorBinding Affinity Data (e.g., Ki, IC50)Source
This compound (MAP-4343)Progesterone ReceptorNo significant in vitro affinity reported. nih.gov

Neurosteroid Modulation of Ion Channels and Receptors

While direct binding to steroid hormone receptors appears to be absent, the potential for neurosteroids to modulate ion channels and other receptors is a well-established mechanism of action for this class of compounds. However, this compound seems to be an exception.

N-Methyl-D-Aspartate (NMDA) Receptor Modulation

Current research indicates that this compound does not directly modulate the N-Methyl-D-Aspartate (NMDA) receptor. nih.gov This is in contrast to some other neurosteroids, such as pregnenolone sulfate (B86663), which is a positive allosteric modulator of NMDA receptors. nih.gov The lack of direct NMDA receptor modulation by this compound suggests that its neuroprotective and potential antidepressant effects are mediated through alternative pathways. nih.gov The primary identified mechanism of action for this compound is its interaction with microtubule-associated protein 2 (MAP2), which is considered a neurosteroid receptor and plays a role in microtubule dynamics. nih.govwikipedia.org

CompoundReceptorModulatory EffectResearch FindingsSource
This compound (MAP-4343)NMDA ReceptorNo direct modulation reported.Screening studies found no in vitro affinity for CNS neurotransmitter receptors. nih.gov

Gamma-Aminobutyric Acid Type A (GABAA) Receptor Modulation

CompoundReceptorModulatory EffectResearch FindingsSource
This compound (MAP-4343)GABAA ReceptorNo direct modulation reported.Screening studies found no in vitro affinity for CNS neurotransmitter receptors. nih.gov

Other Specific Receptor-Mediated Activities (e.g., Digitalis Receptor)

The interaction of this compound with specific receptors beyond the classical steroid hormone receptors remains an area of limited investigation. Due to its steroidal structure, there is a theoretical potential for this compound to interact with various other receptor systems, including the digitalis receptor, which is a binding site on the Na+/K+-ATPase enzyme. However, to date, there is a notable absence of specific research data confirming or quantifying the binding affinity and functional activity of this compound at the digitalis receptor.

While some synthetic and naturally occurring steroids have been shown to interact with the digitalis receptor, direct evidence for this compound is not currently available in the scientific literature. The structural characteristics of a steroid, such as the nature and orientation of substituents on the steroid nucleus, play a critical role in determining its affinity for the digitalis receptor. Without empirical data from binding assays or functional studies, any potential interaction remains speculative.

Investigation of Downstream Molecular and Cellular Responses

Consistent with the lack of specific receptor binding data, detailed investigations into the downstream molecular and cellular responses elicited by this compound are not extensively documented. The potential biological activities of this compound are inferred from its structural similarity to other pregnane (B1235032) steroids. ontosight.ai It is hypothesized that, like other steroids, it could influence gene expression and various cellular processes. ontosight.ai

Should this compound interact with the digitalis receptor on the Na+/K+-ATPase, it would be expected to modulate intracellular ion concentrations, particularly sodium and calcium. This, in turn, could trigger a cascade of downstream signaling events. However, without initial binding and activity data, the specific signaling pathways and ultimate cellular consequences of exposure to this compound have not been elucidated. Research into the effects of this specific compound on cellular proliferation, apoptosis, or specific gene regulation is not presently available.

Further research, including in vitro binding assays, enzyme kinetics, and cellular response studies, is required to characterize the full spectrum of molecular and cellular activities of this compound.

Structure Activity Relationship Sar Investigations of 3 Hydroxy 6 Methylpregn 5 En 20 One and Its Analogs

Impact of Substitutions and Modifications on Receptor Binding Affinity and Biological Activity

The biological profile of pregnane (B1235032) derivatives can be significantly altered by introducing, removing, or modifying functional groups at various positions on the steroid nucleus. Research has shown that even minor structural changes can lead to dramatic shifts in receptor binding affinity and subsequent biological activity.

The core pregnane skeleton serves as a scaffold, and its interaction with various receptors is highly sensitive to the nature and position of its substituents. For instance, the 3-hydroxy group is often critical for receptor binding. Studies on epoxymorphinan derivatives, which share structural similarities, have demonstrated that the 3-hydroxy group is crucial for maintaining high binding affinity at all three opioid receptors (mu, kappa, and delta). nih.gov Its removal leads to a substantial decrease in affinity. nih.gov

Substitutions at other positions also play a pivotal role. The introduction of a methyl group at the C6 position, as in the title compound, can influence metabolic stability and receptor interaction. In the context of progesterone (B1679170) receptor (PR) binding, small alkyl groups can be favorable for binding to the membrane progesterone receptor α (mPRα). nih.gov Conversely, substitutions at the 17α-position are generally not well-tolerated for mPRα binding due to steric hindrance. nih.gov

Modifications to the side chain at C-17 are also a key area of investigation. The synthesis of pregnane derivatives with a triazole or imidazole (B134444) ring at the C-21 position has yielded compounds that inhibit the proliferation of various cancer cell lines in a dose-dependent manner. nih.gov These heterocyclic substitutions demonstrate how extending the side chain with specific moieties can introduce novel biological activities, such as anticancer effects. nih.gov Furthermore, introducing a 16-arylidene group into the steroid D-ring has been associated with significant cytotoxic effects in several cancer cell lines, marking it as a relevant pharmacophore for anticancer activity. nih.gov

The nature of the substituent is as important as its position. At the 3β-position of the pregnane skeleton, the introduction of a phenylethynyl group can result in compounds with high affinity for the GABA-A receptor, a target for neuroactive steroids. nih.gov Appropriate substitution on this terminal phenyl ring can further enhance binding potency. nih.gov This highlights how extending the molecule with specific, rigid groups can optimize interactions within the receptor's binding pocket.

Position of Substitution/ModificationType of ModificationImpact on Receptor/ActivityExample Receptor/TargetReference
3-Hydroxy GroupRemoval of the hydroxyl groupSignificantly reduced binding affinityOpioid Receptors nih.gov
C-18/C-19Small lipophilic substitutions (e.g., methyl)Favorable for bindingMembrane Progesterone Receptor α (mPRα) nih.gov
C-18/C-19Polar groupsUnfavorable for bindingMembrane Progesterone Receptor α (mPRα) nih.gov
C-21Addition of triazole or imidazole ringsInhibition of cancer cell proliferationNot specified; antiproliferative activity nih.gov
C-16Introduction of an arylidene groupAssociated with significant cytotoxic effectsAnticancer target nih.gov
3β-PositionAddition of a phenylethynyl groupHigh-affinity bindingGABA-A Receptor nih.gov
C-17αSubstitutionsNot allowed for steric reasons, unfavorable for bindingMembrane Progesterone Receptor α (mPRα) nih.gov

Role of Stereochemistry in Ligand-Receptor Recognition and Functional Efficacy

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, plays a critical role in the interaction between a ligand and its biological target. mdpi.comnih.gov For pregnane derivatives, the specific orientation of substituents (α or β) and the conformation of the steroid rings are determinant factors for receptor binding and functional efficacy.

The interaction between a steroid and its receptor is highly specific, akin to a key fitting into a lock. A change in the stereochemistry of a single functional group can prevent the ligand from binding correctly to the receptor's active site, thereby reducing or abolishing its biological effect. For example, research has shown that a 3α-hydroxy or a 3β-hydroxy group cannot effectively substitute for the 3-keto group of progesterone when it comes to binding to the membrane progesterone receptor α (mPRα), demonstrating the strict stereochemical requirements at this position. nih.gov

Studies on other chiral compounds have provided compelling evidence of stereochemistry's importance. In an investigation of 3-Br-acivicin isomers, only those with the natural (5S, αS) stereochemistry displayed significant antiplasmodial activity. mdpi.comnih.gov This suggests that biological processes such as membrane transport can be highly stereoselective, allowing only specific isomers to reach their intracellular targets. mdpi.comnih.gov Molecular modeling in these studies further illuminated the structural and stereochemical necessities for efficient interaction with the target enzyme, leading to its inactivation. mdpi.comnih.gov

Therefore, the functional efficacy of a pregnane derivative is not just dependent on the presence of certain functional groups, but critically on their precise spatial orientation. This principle guides the synthesis of new steroid-based drugs, where controlling the stereochemistry is essential to achieve the desired pharmacological profile and avoid off-target effects.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Pregnane Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to correlate the chemical structure of compounds with their biological activity. These models use statistical methods to create mathematical equations that describe how physicochemical properties (descriptors) of a molecule relate to its potency, binding affinity, or other biological endpoints.

For pregnane derivatives, QSAR models are valuable tools for predicting the activity of novel compounds before they are synthesized, saving time and resources. A notable example is the development of a QSAR model for identifying ligands of the human pregnane X receptor (PXR). nih.gov PXR is a key regulator in the metabolism of a wide range of substances. nih.gov

One such study developed a robust QSAR model based on a large dataset of 631 molecules with known PXR binding affinities. nih.gov The model demonstrated good predictive power, with a cross-validation sensitivity of 82%, a specificity of 85%, and a concordance of 84%. nih.gov This model provides insights into the molecular descriptors that influence the binding of molecules to PXR and has been used to screen large chemical inventories for potential PXR ligands. nih.gov The application of such models can help in prioritizing chemicals for further toxicological testing and provide mechanistic information on their effects. nih.gov

QSAR studies, including methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have also been applied to pregnane derivatives being investigated as potential anticancer agents. nih.gov These models help to visualize the favorable and unfavorable regions for steric and electrostatic interactions around the steroid scaffold, guiding the design of more potent compounds.

Research on Biologically Active Derivatives and Analogs of 3 Hydroxy 6 Methylpregn 5 En 20 One

Progestational and Antiestrogenic Analogues (e.g., Megestrol (B1676162) and its Acetate)

Megestrol and its acetate (B1210297) ester are prominent synthetic derivatives of the pregnane (B1235032) class of steroids, exhibiting potent progestational and antiestrogenic activities. As a progestin, megestrol acetate mimics the action of the natural hormone progesterone (B1679170). cancer.gov It binds to and activates nuclear progesterone receptors, which in turn modulate the expression of target genes, leading to alterations in protein synthesis that affect the growth of reproductive tissues. cancer.gov

This progestational activity also results in antigonadotropic effects. By activating the progesterone receptor, megestrol acetate suppresses the secretion of luteinizing hormone (LH) from the pituitary gland through a negative feedback mechanism. cancer.govwikipedia.org This downregulation of the hypothalamic-pituitary-gonadal axis leads to decreased levels of sex hormones, including estrogens. wikipedia.org The reduction in estrogen levels is a key component of its antiestrogenic and antineoplastic activity, particularly in hormone-sensitive cancers like breast and endometrial cancer. cancer.govyoutube.com

Compound NameBiological ActivityMechanism of Action
MegestrolProgestational, AntiestrogenicAgonist of the progesterone receptor, leading to antigonadotropic effects.
Megestrol AcetateProgestational, Antiestrogenic, AntineoplasticBinds to and activates progesterone receptors, modulating gene expression in reproductive tissues. Suppresses LH release, leading to decreased estrogen levels. cancer.gov

Anti-inflammatory and Immunomodulatory Analogues

Certain derivatives of 3-hydroxy-6-methylpregn-5-en-20-one, including megestrol acetate, have demonstrated anti-inflammatory and immunomodulatory properties. The anti-inflammatory effects are, in part, attributed to megestrol acetate's glucocorticoid activity. patsnap.com It has been shown to inhibit the production of pro-inflammatory cytokines. youtube.com

Research has also explored other pregnane derivatives for their anti-inflammatory potential. For instance, some pregnane steroids have been shown to modulate the activity of GABAA receptors, which can influence neuroinflammation. nih.gov The structural similarities of these compounds to endogenous anti-inflammatory steroids suggest a basis for their observed effects.

Compound NameBiological ActivityMechanism of Action
Megestrol AcetateAnti-inflammatory, ImmunomodulatoryExhibits glucocorticoid activity and inhibits the production of pro-inflammatory cytokines. patsnap.comyoutube.com
PregnanoloneNeuroactive, potential anti-inflammatoryModulates GABAA receptors, which can influence neuroinflammatory processes. nih.gov
Iso-pregnanoloneNeuroactiveStudied for its effects on electrocortical activity, with potential implications for neuro-inflammation. nih.gov

Compounds with Antiproliferative or Cytotoxic Activity

The antiproliferative and cytotoxic activities of this compound derivatives have been a significant area of cancer research. Megestrol acetate is utilized in the treatment of hormone-dependent cancers, such as breast and endometrial cancer, due to its antiestrogenic effects that slow the growth of cancer cells. youtube.com

Beyond hormonal modulation, studies have investigated the direct cytotoxic effects of megestrol acetate. Research has shown that it can have a direct cytotoxic effect on hormone-dependent breast cancer cells in vitro. nih.gov Furthermore, some studies have explored the potential of megestrol acetate to antagonize the cytotoxicity of other chemotherapy agents like cisplatin, suggesting complex interactions in combination therapies. nih.gov

Other novel pregnane derivatives have also been synthesized and evaluated for their anticancer potential. For example, certain 4-azapregnene derivatives have shown antiproliferative activity against prostatic and breast cancer cell lines. nih.gov

Compound NameBiological ActivityTarget Cancer CellsMechanism of Action
Megestrol AcetateAntiproliferative, CytotoxicHormone-dependent breast and endometrial cancer cellsAntiestrogenic effects; direct cytotoxicity. youtube.comnih.gov
4-Azapregnene derivativesAntiproliferativeProstatic (LNCaP, PC-3) and breast (T47-D) cancer cellsNot fully elucidated, but show cytotoxic effects. nih.gov

Diuretic and Ion Transport Modulating Analogues

While research into diuretic and ion transport modulating analogs specifically derived from this compound is limited, the broader class of steroidal compounds includes molecules with these properties. A notable example is spironolactone (B1682167), a synthetic steroid that acts as a potassium-sparing diuretic. nih.gov Spironolactone functions as a competitive antagonist of aldosterone (B195564), a mineralocorticoid hormone, at the mineralocorticoid receptors in the distal renal tubules. nih.gov By blocking aldosterone, spironolactone inhibits the reabsorption of sodium and water, leading to diuresis, while simultaneously reducing the excretion of potassium. nih.gov

The synthesis of spironolactone involves steroid intermediates, and while a direct synthesis from this compound is not commonly cited, the structural similarities highlight the potential for designing related compounds with diuretic activity. chemicalbook.com

Compound NameBiological ActivityMechanism of Action
SpironolactoneDiuretic, AntihypertensiveCompetitive antagonist of aldosterone at mineralocorticoid receptors, inhibiting sodium and water reabsorption. nih.gov

Other Biologically Relevant Derivatives and their Mechanistic Studies

Beyond the well-defined categories above, research has explored other biological activities of this compound derivatives. For instance, pregnane derivatives have been synthesized and evaluated as inhibitors of human testicular 17α-hydroxylase/C17,20-lyase, an enzyme crucial for androgen biosynthesis. nih.govacs.org This line of research is relevant to the development of treatments for prostate cancer and other androgen-dependent conditions. acs.org

The structural features of these inhibitors, such as modifications to the 17,20-side chain and the D-ring of the steroid nucleus, have been shown to be critical for their inhibitory potency. nih.gov These studies provide valuable structure-activity relationship (SAR) data that can guide the design of new, more potent, and selective enzyme inhibitors.

Derivative ClassBiological ActivityMechanism of Action
Pregnene derivatives with modified 17,20-side chainEnzyme inhibitionInhibit human testicular 17α-hydroxylase/C17,20-lyase, crucial for androgen biosynthesis. nih.govacs.org

Emerging Research Avenues and Future Directions in 3 Hydroxy 6 Methylpregn 5 En 20 One Studies

Computational Chemistry and Molecular Dynamics Simulations for Receptor Interactions and Conformational Analysis

Computational chemistry and molecular dynamics (MD) simulations are powerful in silico tools for predicting and analyzing the interactions between a ligand, such as 3-Hydroxy-6-methylpregn-5-en-20-one, and its potential biological targets. These methods provide insights into the binding affinity, mechanism of action, and the conformational changes that occur upon binding, which are critical for understanding its biological function.

Receptor Interaction Studies: Molecular docking, a primary computational technique, can be used to predict the preferred binding orientation of this compound within the binding site of various nuclear receptors (e.g., progesterone (B1679170), estrogen, or androgen receptors). By calculating the binding energy, researchers can estimate the affinity of the compound for different receptors. For instance, studies on other ligands have successfully used docking to identify key interactions, such as hydrophobic contacts and hydrogen bonds, that stabilize the ligand-receptor complex. researchgate.net

Molecular Dynamics Simulations: Following docking, MD simulations can be performed to study the dynamic behavior of the ligand-receptor complex over time. A simulation of several hundred nanoseconds can reveal the stability of the binding pose and the flexibility of both the ligand and the protein. researchgate.netmdpi.com Key analyses from MD simulations include:

Root Mean Square Deviation (RMSD): To assess the stability of the complex throughout the simulation. mdpi.com

Root Mean Square Fluctuation (RMSF): To identify flexible regions of the protein upon ligand binding. rsc.org

Hydrogen Bond Analysis: To quantify the persistence of crucial hydrogen bonds that anchor the ligand. abo.fi

Principal Component Analysis (PCA): To characterize large-scale conformational changes in the receptor that may be induced by the ligand, which is essential for receptor activation or inhibition. mdpi.com

These computational approaches allow for a detailed examination of how the 6-methyl group and the 3-hydroxy group on the pregnane (B1235032) scaffold influence receptor binding and selectivity, guiding further synthetic modifications.

Advanced Metabolomics and Pathway Analysis in Biological Systems

Understanding the metabolic fate of this compound is crucial for evaluating its potential in vivo activity and duration of action. Advanced metabolomics, utilizing high-resolution mass spectrometry coupled with liquid chromatography (LC-MS), allows for the comprehensive identification and quantification of its metabolites in biological samples.

Based on the metabolism of structurally similar steroids like pregnenolone (B344588), several metabolic pathways can be hypothesized for this compound. nih.govnih.gov The primary metabolic transformations are expected to involve the enzymes of the cytochrome P450 superfamily and hydroxysteroid dehydrogenases.

A study on the metabolism of pregnenolone in yeast expressing human and bovine enzymes provides a model for potential pathways. nih.gov Pregnenolone is metabolized by 3β-hydroxysteroid dehydrogenase/Δ⁵-Δ⁴ isomerase (3β-HSD) and 17α-hydroxylase (P450c17). nih.gov Similarly, this compound could undergo analogous transformations.

Potential Metabolic Pathways:

Oxidation of the 3-hydroxy group: The 3β-hydroxy group can be oxidized to a ketone by 3β-HSD, which would also isomerize the Δ⁵ double bond to the Δ⁴ position, forming a derivative analogous to progesterone.

Hydroxylation: The steroid nucleus can be hydroxylated at various positions by cytochrome P450 enzymes.

Reduction of the 20-keto group: The ketone at C-20 can be reduced to a hydroxyl group.

Conjugation: The resulting metabolites can be conjugated with glucuronic acid or sulfate (B86663) to increase their water solubility for excretion, a common pathway for steroid metabolism. nih.gov

Research on the metabolism of a related compound, 3-hydroxy-19-norpregna-1,3,5(10)-trien-20-one, in rabbits identified metabolites such as 19-norpregna-1,3,5(10)-triene-3,20α-diol, indicating that reduction of the C20-ketone is a significant metabolic route. nih.gov

Development of Novel Analytical Methods for Detection and Quantification in Complex Matrices

The development of sensitive and specific analytical methods is essential for pharmacokinetic studies, metabolomic research, and for monitoring the compound in various biological and environmental samples.

Chromatographic and Spectrometric Techniques:

Gas Chromatography-Mass Spectrometry (GC-MS): This is a classic technique for steroid analysis. The compound would typically be derivatized to increase its volatility before analysis. The mass spectrum provides a unique fragmentation pattern for identification. The NIST WebBook provides mass spectral data for the related compound 3-hydroxypregn-5-en-20-one. nist.gov

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the current gold standard for quantifying low levels of steroids in complex matrices like plasma, urine, or tissue homogenates. It offers high sensitivity and specificity without the need for derivatization. A method would involve optimizing the mobile phase for chromatographic separation and the mass spectrometer parameters for selective reaction monitoring (SRM) to quantify the parent compound and its metabolites.

The development of a robust LC-MS/MS method would require a thorough validation process, including assessment of linearity, accuracy, precision, and matrix effects, to ensure reliable and reproducible results.

Applications in Precursor Synthesis for Rational Drug Design and Development

This compound serves as a valuable starting material or intermediate for the synthesis of more complex and potent steroid derivatives. The strategic placement of the 6-methyl group can enhance biological activity and alter the selectivity profile of the resulting compounds.

Its chemical structure allows for a variety of modifications:

The 3-hydroxy group can be oxidized or esterified.

The Δ⁵ double bond can be isomerized, reduced, or functionalized.

The 20-keto group can be reduced or used for chain extension.

A patent for the preparation of related 6-methyl steroids demonstrates the synthetic utility of such precursors. google.com For example, a process is described for converting a 6-methylpregnene derivative into 17α-acyloxy-6-methyl-3-oxo-Δ⁴ steroids, which have shown high progestational activity. google.com This highlights the importance of the 6-methylpregnene scaffold in generating hormonally active agents. By applying similar synthetic strategies to this compound, novel compounds with potential applications in hormone therapy or as anti-inflammatory agents could be developed.

Q & A

Q. What are the recommended safety protocols for handling 3-Hydroxy-6-methylpregn-5-en-20-one in laboratory settings?

Methodological Answer:

  • Hazard Mitigation: Based on GHS classifications, this compound may cause skin irritation (H315), eye irritation (H319), and respiratory tract irritation (H335) . Implement the following:
    • Use nitrile gloves (tested for chemical permeation resistance) and tightly sealed goggles .
    • Work in a fume hood to minimize inhalation risks .
  • Waste Management: Segregate waste into designated containers for halogenated organics and coordinate disposal with certified biohazard waste services to prevent environmental contamination .

Q. How can researchers optimize the synthesis of this compound from precursor compounds?

Methodological Answer:

  • Precursor Selection: Use 6-methyl-5-hepten-2-one as a starting material, analogous to the synthesis of related hydroxy acids via acidic catalysts like boron trifluoride diethyl etherate .
  • Reaction Monitoring: Employ thin-layer chromatography (TLC) with UV visualization to track intermediate formation. Adjust reaction time and temperature systematically (e.g., 25–60°C, 12–48 hours) to maximize yield .

Advanced Research Questions

Q. What advanced analytical techniques are suitable for resolving structural ambiguities in this compound derivatives?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): Assign stereochemistry using 2D NMR (e.g., COSY, NOESY) to distinguish between α/β configurations at C-3 and C-5. Compare chemical shifts with published pregnane derivatives .
  • Mass Spectrometry (MS): Apply high-resolution MS (HRMS) with electrospray ionization (ESI) to confirm molecular formula (e.g., C₂₂H₃₄O₂) and detect fragmentation patterns indicative of methyl and hydroxyl groups .

Q. How can researchers address contradictions in bioactivity data for this compound across different assay systems?

Methodological Answer:

  • Assay Validation: Replicate experiments in orthogonal assays (e.g., cell-based vs. cell-free systems) to isolate confounding factors like membrane permeability or serum protein interactions .
  • Data Normalization: Use internal controls (e.g., recombinant proteins with known activity) to calibrate inter-assay variability. Statistically analyze dose-response curves for EC₅₀ consistency .

Q. What strategies are effective for elucidating the metabolic pathways of this compound in mammalian systems?

Methodological Answer:

  • Isotopic Labeling: Synthesize a deuterated analog (e.g., deuterium at C-20) and track metabolites via liquid chromatography-tandem MS (LC-MS/MS) to identify hydroxylation or conjugation sites .
  • Enzyme Inhibition Studies: Co-administer cytochrome P450 inhibitors (e.g., ketoconazole) in vitro to pinpoint enzymes responsible for phase I metabolism .

Experimental Design & Data Analysis

Q. How should researchers design experiments to validate the specificity of antibodies targeting this compound?

Methodological Answer:

  • Cross-Reactivity Testing: Use surface plasmon resonance (SPR) with TFGA electrodes to measure binding affinity against structurally similar pregnane derivatives (e.g., 3β-hydroxy-5α-pregnan-20-one) .
  • Negative Controls: Include knockout cell lines or competitive assays with excess free antigen to confirm signal specificity .

Q. What statistical approaches are recommended for analyzing dose-dependent effects of this compound in preclinical models?

Methodological Answer:

  • Nonlinear Regression: Fit data to a four-parameter logistic model (e.g., Hill equation) to calculate EC₅₀ and Hill coefficients. Use bootstrapping to estimate confidence intervals .
  • Outlier Detection: Apply Grubbs’ test to identify and exclude biologically implausible data points before final analysis .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.